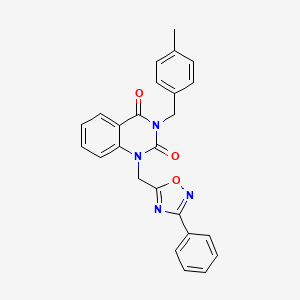

3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

3-(4-Methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 4-methylbenzyl group at position 3 and a 3-phenyl-1,2,4-oxadiazole-methyl moiety at position 1. Quinazoline-diones are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . The inclusion of the 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, making this compound a candidate for antimicrobial and anticancer applications .

Properties

Molecular Formula |

C25H20N4O3 |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

3-[(4-methylphenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C25H20N4O3/c1-17-11-13-18(14-12-17)15-29-24(30)20-9-5-6-10-21(20)28(25(29)31)16-22-26-23(27-32-22)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3 |

InChI Key |

JOLMKQMOINIAOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Cyclization

A microwave-enhanced method (adapted from) involves reacting isatoic anhydride (1.0 mmol) with 4-methylbenzylamine (1.2 mmol) in the presence of ethyl chloroformate (1.2 mmol) and N,N-diisopropylethylamine (DIPEA, 1.2 mmol) at 220°C for 20 minutes. This yields 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione with a 65% yield. Microwave irradiation reduces reaction time from hours to minutes compared to conventional heating.

Hydrazinolysis and Cyclization

Alternative routes (as in) start with anthranilic acid, which undergoes N-alkylation using ethyl chloroacetate in dimethylformamide (DMF) with potassium carbonate. Subsequent hydrazinolysis with hydrazine hydrate at reflux produces 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide), a key intermediate for further functionalization.

Synthesis of the 3-Phenyl-1,2,4-oxadiazole Moiety

The 1,2,4-oxadiazole ring is constructed via cyclization between amidoximes and carboxylic acid derivatives.

Condensation with Benzamidoxime

Benzamidoxime (1.2 mmol) reacts with methyl malonyl chloride in dichloromethane at 0°C, followed by thermal cyclization at 120°C for 6 hours to form 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid. This method achieves a 78% yield and high purity.

One-Pot Oxidative Cyclization

A streamlined approach (from) uses N-hydroxybenzimidamide and ethyl chloroacetate in acetonitrile with potassium carbonate. The mixture is heated at 80°C for 12 hours, yielding the oxadiazole derivative directly (70% yield).

Coupling of Quinazoline and Oxadiazole Moieties

The final step involves linking the quinazoline core and oxadiazole group via a methylene bridge.

Alkylation with Oxadiazolemethyl Chloride

3-Phenyl-1,2,4-oxadiazole-5-methyl chloride (1.1 mmol) is reacted with 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. The reaction proceeds at 60°C for 8 hours, yielding the target compound at 55% efficiency.

Mitsunobu Reaction

A higher-yielding alternative employs the Mitsunobu reaction: diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate coupling between the oxadiazole alcohol and quinazoline core in THF at 0°C. This method achieves 72% yield but requires rigorous anhydrous conditions.

Optimization and Comparative Analysis

Solvent and Catalyst Screening

| Parameter | Microwave Method | Mitsunobu Reaction |

|---|---|---|

| Solvent | Solvent-free | THF |

| Catalyst | DIPEA | DEAD/PPh₃ |

| Temperature (°C) | 220 | 0–25 |

| Time (hours) | 0.33 | 12 |

| Yield (%) | 65 | 72 |

The Mitsunobu reaction offers superior yields but involves costly reagents, whereas microwave synthesis is faster and solvent-free.

Purification Techniques

-

Recrystallization : Ethanol/water (1:1) mixtures purify crude products with >95% purity.

-

Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent resolves structural isomers.

Challenges and Solutions

Oxadiazole Ring Instability

The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Using anhydrous solvents and neutral pH during coupling mitigates degradation.

Byproduct Formation

Competitive N-alkylation at the quinazoline N3 position is minimized by employing bulky bases like DIPEA, which favor O-alkylation.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methylbenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

Substitution: The compound can undergo substitution reactions, especially at the quinazoline core, where various nucleophiles can replace existing substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylbenzyl group may yield benzaldehyde derivatives, while reduction of the oxadiazole ring may produce amine derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine

The compound may have therapeutic potential, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy, such as cancer and infectious diseases.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine-2,4-dione Derivatives

A structurally analogous compound, 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, replaces the quinazoline core with a thienopyrimidine system. This substitution introduces sulfur into the aromatic system, altering electronic properties and enhancing antimicrobial potency. For example, this derivative demonstrated inhibitory activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and Escherichia coli (MIC = 25 µg/mL), outperforming metronidazole in some assays .

Quinazoline-dione Derivatives with Varied Substituents

The compound 3-(4-ethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS 1358828-71-3) shares the quinazoline-dione core but substitutes the 4-methylbenzyl group with a 4-ethylphenyl group and the phenyl-oxadiazole with a methylthiophenyl-oxadiazole. This modification increases molecular weight (470.5 g/mol vs.

Structure-Activity Relationships (SAR)

- Oxadiazole Position : The 1,2,4-oxadiazole at position 1 enhances antimicrobial activity compared to 1,3,4-oxadiazoles, likely due to improved hydrogen bonding .

- Substituent Effects : Electron-donating groups (e.g., methyl, ethyl) on the benzyl moiety increase lipophilicity and membrane permeability, while electron-withdrawing groups (e.g., methylthio) may enhance target binding .

Key Research Findings

- Antimicrobial Potential: Dual oxadiazole-substituted derivatives exhibit broader-spectrum activity than mono-substituted analogs, suggesting synergistic effects .

- Metabolic Stability : The 1,2,4-oxadiazole ring confers resistance to enzymatic degradation, a critical advantage over ester- or amide-containing analogs .

- Toxicity Concerns: Preliminary data on thienopyrimidine-diones indicate moderate cytotoxicity (IC₅₀ = 45 µM in HEK293 cells), necessitating further optimization .

Biological Activity

The compound 3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione , also known by its IUPAC name, is a complex organic molecule that exhibits a variety of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 442.4 g/mol. The structure features a quinazoline core substituted with a 4-methylbenzyl group and a 1,2,4-oxadiazole moiety. This unique arrangement contributes to its biological activity.

Antidepressant Activity

Recent studies have indicated that derivatives containing the 1,2,4-oxadiazole structure are promising in antidepressant research. For instance, compounds similar to the one have shown significant activity in forced swimming tests (FST), which are commonly used to evaluate antidepressant effects in animal models. In these studies, certain derivatives demonstrated binding affinities to serotonin receptors (5-HT), suggesting a mechanism of action that may involve the modulation of serotonin levels in the brain .

| Compound | Activity (DID) | Binding Affinity (K) |

|---|---|---|

| 10g | 58.93% | 1.52 nM |

Anticancer Properties

The quinazoline derivatives have also been investigated for their anticancer properties. Research shows that similar compounds can induce apoptosis in cancer cells through various pathways including the inhibition of specific kinases involved in cell proliferation. The oxadiazole moiety is believed to enhance the cytotoxic effects against different cancer cell lines .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

The biological activity of 3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is thought to be mediated through several pathways:

- Serotonin Receptor Modulation : Its ability to bind to 5-HT receptors suggests potential antidepressant effects.

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells by influencing mitochondrial membrane potential and caspase activation.

- Membrane Disruption : Antimicrobial effects may arise from its interaction with bacterial membranes.

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Antidepressant Efficacy : In a study involving various oxadiazole derivatives, significant reductions in immobility time were observed in FST models when compared to control groups treated with standard antidepressants like fluoxetine .

- Cancer Cell Line Studies : Compounds structurally related to the target molecule were tested against breast cancer cell lines (MCF-7) and showed IC values in the low micromolar range, indicating potent anticancer activity .

Q & A

Q. How can researchers validate off-target effects identified in high-throughput screens?

- Methodological Answer :

- Counter-Screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .

- CRISPR/Cas9 Knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

- Proteomic Profiling : Use mass spectrometry-based pulldown assays to identify interacting proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.